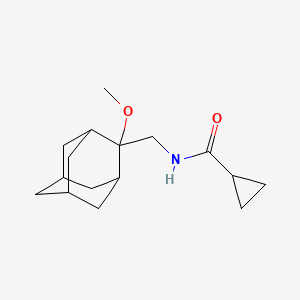

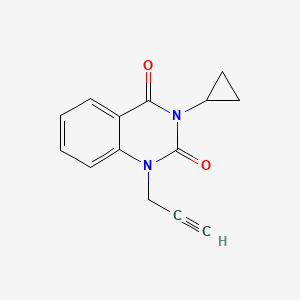

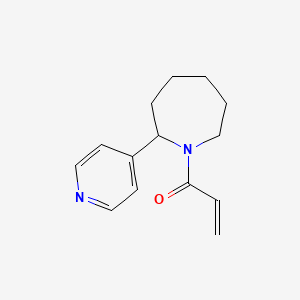

3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is a compound that falls under the category of quinazoline-2,4-dione compounds . These compounds have been synthesized and evaluated for their binding towards sphingosine-1-phosphate receptor 2 (S1PR2) .

Synthesis Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved a [32P]S1P binding assay . The compounds were synthesized in both catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular structure of quinazoline-2,4-dione compounds is based on this quinazoline scaffold .Chemical Reactions Analysis

The quinazoline-2,4-dione compounds were evaluated for their binding towards sphingosine-1-phosphate receptor 2 (S1PR2) using a [32P]S1P binding assay . This represents the chemical interaction of these compounds with the receptor .Applications De Recherche Scientifique

- Recherche: Une série de vingt-neuf nouveaux composés de quinazoline-2,4-dione ont été synthétisés et évalués pour leur affinité de liaison envers S1PR2 en utilisant un test de liaison à la sphingosine-1-phosphate (S1P) marquée au 32P.

- Orientations futures: Une exploration plus approfondie de cette classe de traceurs TEP S1PR2 dans les maladies des tissus périphériques est en cours .

Récepteurs de la sphingosine-1-phosphate 2 (S1PR2) Ligands

Traceurs TEP pour l'imagerie S1PR2

Propriétés antimicrobiennes

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.

Mode of Action

This compound interacts with S1PR2 by binding to it . This interaction results in changes in the receptor’s activity, which can influence various cellular processes.

Biochemical Pathways

The interaction of this compound with S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in regulating a variety of cellular processes, including cell growth, survival, and migration.

Result of Action

The binding of this compound to S1PR2 can lead to changes in cellular processes regulated by the sphingosine-1-phosphate signaling pathway . The specific molecular and cellular effects can vary depending on the cell type and the context in which the interaction occurs.

Analyse Biochimique

Biochemical Properties

3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione has been found to interact with sphingosine-1-phosphate receptor 2 (S1PR2) . This interaction suggests that the compound may play a role in the regulation of various biochemical reactions involving this receptor.

Cellular Effects

Its interaction with S1PR2 suggests that it may influence cell function by modulating the activity of this receptor .

Molecular Mechanism

Its binding to S1PR2 suggests that it may exert its effects at the molecular level through this interaction .

Propriétés

IUPAC Name |

3-cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-9-15-12-6-4-3-5-11(12)13(17)16(14(15)18)10-7-8-10/h1,3-6,10H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSVCMBGJXRWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)

![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2409056.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)